BX517 is a highly potent, cell-permeable indolinone-derived inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), exhibiting an IC50 of 6 nM [1]. While subsequent aminopyrimidine analogs like BX-795 and BX-912 were developed to overcome its limited in vivo pharmacokinetic profile, BX517 remains a critical procurement choice as a structural biology tool compound and a baseline comparator in medicinal chemistry [2]. Its well-characterized binding to the PDK1 ATP-binding pocket (PDB: 2PE1) and its recent validation as a chemical probe for plant TOR signaling pathways make it an essential reagent for specialized in vitro kinase selectivity panels and fundamental signaling research [3].
Substituting BX517 with more advanced in vivo PDK1 inhibitors (such as BX-795) or broad-spectrum kinase inhibitors (like staurosporine) compromises the integrity of comparative in vitro assays [1]. In medicinal chemistry workflows, BX517 serves as the definitive indolinone-scaffold baseline; replacing it with an aminopyrimidine alters the fundamental binding kinetics and hydrogen-bonding profile at the hinge region [2]. Furthermore, in plant biology applications, substituting BX517 can disrupt established dosing protocols for evaluating sucrose-induced growth and TOR signaling in Arabidopsis models, where its specific cell permeability and target engagement have been quantitatively validated [3].
In mainstream biochemical screening workflows, BX517 is utilized as a highly reproducible positive control for PDK1 inhibition, demonstrating an IC50 of 6 nM [1]. For assay calibration, its >100-fold selectivity against a panel of 7 additional kinases—specifically Protein Kinase A (PKA)—makes it highly differentiated from broad-spectrum benchmarks like staurosporine [1]. In PC3 cell assays, it reliably inhibits AKT phosphorylation at 100 nM, providing a stable, purity-linked baseline for validating new screening platforms [2].
| Evidence Dimension | Assay calibration selectivity (PDK1 vs PKA) |
| Target Compound Data | 6 nM IC50 with >100-fold selectivity |
| Comparator Or Baseline | Staurosporine (broad-spectrum, low selectivity) |
| Quantified Difference | Elimination of PKA-driven false positives in screening workflows |
| Conditions | Cell-free kinase assay and PC3 cellular AKT phosphorylation models |
Procurement of BX517 ensures reproducible, false-positive-free calibration of high-throughput kinase screening workflows.
For laboratories developing novel kinase inhibitors, BX517 serves as the definitive indolinone-scaffold baseline. Its validated co-crystal structure with human PDK1 (PDB: 2PE1) maps critical hydrogen bonds at the hinge region (Ala-161, Ser-160) and Thr222 [1]. When compared to aminopyrimidine-class inhibitors like BX-795, BX517 provides a distinct structural footprint, making it an indispensable reference material for molecular docking, fragment-based drug design, and SAR optimization workflows [2].
| Evidence Dimension | Structural scaffold reference |
| Target Compound Data | Indolinone binding mode (Ala-161, Ser-160, Thr222) |
| Comparator Or Baseline | BX-795 (Aminopyrimidine binding mode) |
| Quantified Difference | Distinct hinge-region hydrogen bonding profile |
| Conditions | X-ray crystallography (PDB: 2PE1) and molecular docking |
Computational and structural chemists must procure this exact compound to establish a reliable baseline for indolinone-based drug design.
BX517 has been established as a highly reproducible chemical probe for modulating the target of rapamycin (TOR) signaling pathway in plant biology [1]. In Arabidopsis thaliana models, it quantitatively antagonizes sucrose-induced plant growth and represses cell cycle progression via WEE1 kinase [1]. Compared to generic phytotoxic agents, BX517 offers a specific, titratable mechanism to halt mitosis and reduce root meristem size, ensuring high reproducibility in plant hormone crosstalk studies [1].
| Evidence Dimension | Plant growth and TOR pathway modulation |
| Target Compound Data | Specific repression of sucrose-induced growth and WEE1 kinase |
| Comparator Or Baseline | Generic phytotoxic kinase inhibitors |
| Quantified Difference | Targeted cell cycle arrest without broad phytotoxicity |
| Conditions | Arabidopsis thaliana root meristem in vivo assays |
Agricultural researchers require BX517 to achieve reproducible, targeted modulation of plant metabolic pathways without confounding off-target toxicity.
BX517 is the established choice for laboratories conducting X-ray crystallography and molecular docking studies on PDK1. Its established co-crystal structure (PDB: 2PE1) makes it an essential reference compound for mapping the ATP-binding pocket and evaluating the binding kinetics of novel indolinone derivatives [1].
For biochemical assay development, BX517 serves as a highly selective, low-nanomolar positive control. Its strong differentiation between PDK1 and PKA ensures that researchers can calibrate high-throughput screening (HTS) platforms and cellular AKT phosphorylation assays without the confounding off-target effects of older inhibitors like staurosporine [2].
In agricultural and botanical research, BX517 is utilized as a specific chemical probe to investigate the TOR signaling pathway. Its ability to antagonize sucrose-induced growth and modulate WEE1 kinase in Arabidopsis thaliana makes it a critical reagent for studying plant stress adaptation, root meristem development, and hormone crosstalk [3].